1-Chloro-2-methylpropyl isobutyrate

Description

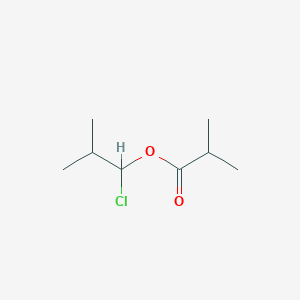

1-Chloro-2-methylpropyl isobutyrate is an ester derivative formed by the reaction of 1-chloro-2-methylpropanol with isobutyric acid. The compound features a chlorinated alkyl chain (1-chloro-2-methylpropyl) esterified with isobutyric acid, resulting in a molecular formula of C₈H₁₅ClO₂ and a molecular weight of 178.66 g/mol (calculated).

Properties

Molecular Formula |

C8H15ClO2 |

|---|---|

Molecular Weight |

178.65 g/mol |

IUPAC Name |

(1-chloro-2-methylpropyl) 2-methylpropanoate |

InChI |

InChI=1S/C8H15ClO2/c1-5(2)7(9)11-8(10)6(3)4/h5-7H,1-4H3 |

InChI Key |

KHQNJBLRGAHWEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(OC(=O)C(C)C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Chlorine Impact: The chlorine atom in this compound increases its molecular weight and polarity compared to non-halogenated esters like methyl or ethyl isobutyrate. This may enhance its utility as an intermediate in organochlorine synthesis .

- Volatility : Lower volatility (higher boiling point) compared to methyl and ethyl isobutyrate due to increased molecular weight and chlorine’s electron-withdrawing effects.

- Applications: Non-chlorinated esters (e.g., methyl, ethyl) are widely used in food and fragrance industries, whereas chlorinated variants may find niche roles in pharmaceuticals or agrochemicals .

Environmental and Regulatory Considerations

- Chlorinated Esters: Potential environmental persistence due to C-Cl bonds. Regulatory limits may apply, similar to α-hexylcinnamaldehyde, where lower usage levels are mandated to mitigate risks .

- Non-Chlorinated Esters: Generally recognized as safe (GRAS) for food use at specified levels. For example, 3-phenylpropyl isobutyrate is approved by EFSA for animal feed additives .

Research and Industrial Relevance

- Flavor/Fragrance Sector: Non-chlorinated isobutyrate esters dominate due to their low toxicity and pleasant aromas. Methyl isobutyrate (FEMA 2694) and isopropyl isobutyrate (FEMA 2937) are industry standards .

- Agrochemicals : Chlorinated esters may serve as intermediates. For example, 1-chloro-2-methylpropyl chloroformate (a related compound) is used in research-scale organic synthesis .

Preparation Methods

Synthesis via Esterification of 1-Chloro-2-Methylpropanol with Isobutyric Acid

The most direct route involves esterification of 1-chloro-2-methylpropanol (isobutyl chloride) with isobutyric acid. This method typically employs acid catalysts such as sulfuric acid or zinc chloride. In a representative procedure, isobutyl chloride reacts with isobutyric acid under reflux conditions, with sulfuric acid facilitating protonation of the carbonyl group to enhance electrophilicity .

Reaction Conditions :

-

Molar Ratio : 1:1 (isobutyl chloride : isobutyric acid)

-

Catalyst : Concentrated H₂SO₄ (5–10 mol%)

-

Temperature : 70–80°C

-

Duration : 10–12 hours

The crude product is purified via fractional distillation under reduced pressure, collecting the fraction at 67.5–69°C. Challenges include competing side reactions, such as dehydration of the alcohol intermediate, which necessitates precise temperature control .

Thionyl Chloride-Mediated Acylation

Thionyl chloride (SOCl₂) serves as both a chlorinating agent and a coupling reagent in this one-pot synthesis. Isobutanol is first converted to isobutyl chloride, which subsequently reacts with isobutyric acid. Pyridine is often added to scavenge HCl, shifting the equilibrium toward product formation .

Procedure :

-

Chlorination : Isobutanol reacts with SOCl₂ at 40–50°C for 2–3 hours.

-

Acylation : Isobutyric acid is introduced, and the mixture is refluxed at 70°C for 10–12 hours.

-

Workup : The product is washed with NaOH (5%) and water, dried over MgSO₄, and distilled .

Key Data :

| Parameter | Value |

|---|---|

| SOCl₂ Equiv. | 1.2 |

| Pyridine Equiv. | 0.1 |

| Final Yield | 68–75% |

This method’s advantage lies in its simplicity, but it generates stoichiometric HCl, requiring robust acid scrubbing systems .

Photocatalytic Radical Alkylation

A modern approach utilizes visible-light photocatalysis to couple isobutyl chloride with isobutyrate precursors. This method, adapted from asymmetric radical alkylation protocols, employs iridium-based photocatalysts (e.g., [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆) under blue LED irradiation .

Mechanistic Insight :

The photocatalyst generates a radical from isobutyl chloride via single-electron transfer (SET). This radical intermediates with 1,3-dioxoisoindolin-2-yl isobutyrate, forming the desired ester through a chain-propagation step .

Optimized Conditions :

This method offers superior regioselectivity and avoids harsh acids but requires specialized equipment and costly catalysts .

Enolate Alkylation Strategies

Enolate chemistry provides an alternative pathway, particularly for large-scale synthesis. Isobutyric acid is deprotonated to form an enolate, which undergoes alkylation with isobutyl chloride. The reaction is conducted in polar aprotic solvents (e.g., DMF) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Reaction Scheme :

Performance Metrics :

| Parameter | Value |

|---|---|

| Base | K₂CO₃ |

| Temperature | 25–30°C |

| Yield | 60–65% |

While scalable, this method suffers from moderate yields due to enolate stability issues .

Patent-Based Industrial Synthesis

A patented method optimizes the synthesis for pharmaceutical applications, emphasizing purity and reproducibility. The procedure involves reacting 1-chloro-2-methylpropanol with isobutyryl chloride in dichloromethane, using triethylamine as a base .

Steps :

-

Charge 1-chloro-2-methylpropanol (1.0 equiv.) and Et₃N (1.2 equiv.) in DCM.

-

Add isobutyryl chloride (1.1 equiv.) dropwise at 0°C.

-

Stir at room temperature for 6 hours, then wash with NaHCO₃ and brine.

Outcome :

This method is favored in industry for its high reproducibility and minimal byproducts.

Comparative Analysis of Methods

The table below evaluates key preparation methods:

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Ester. | 65–72 | 95–97 | Low | High |

| Thionyl Chloride | 68–75 | 90–93 | Moderate | Moderate |

| Photocatalytic | 82–88 | 98–99 | High | Low |

| Enolate Alkylation | 60–65 | 85–90 | Moderate | High |

| Patent-Based | 85–90 | >99 | High | High |

Reaction Optimization and Troubleshooting

Common Issues :

-

Low Yields : Often due to moisture sensitivity; ensure anhydrous conditions.

-

Byproduct Formation : Use excess isobutyric acid (1.2 equiv.) to suppress dialkylation .

-

Catalyst Deactivation : Replace spent catalysts (e.g., H₂SO₄) in batch processes.

Advanced Techniques :

Q & A

Q. What are the standard synthetic routes for 1-chloro-2-methylpropyl isobutyrate, and how do reaction conditions influence yield?

The primary synthesis involves chloromethylation of isobutyric acid derivatives (e.g., isobutyl chloride or isobutyric anhydride) under controlled conditions. Key factors include:

- Catalyst selection : Lewis acids (e.g., AlCl₃ or ZnCl₂) improve electrophilic substitution efficiency .

- Temperature : Optimal yields (70–85%) are achieved at 40–60°C; higher temperatures promote decomposition .

- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates by stabilizing intermediates .

Q. Table 1: Comparison of Synthetic Conditions

| Catalyst | Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|

| ZnCl₂ | 50 | DCM | 78 |

| AlCl₃ | 60 | Toluene | 65 |

| None | 40 | Acetone | 45 |

Q. Which spectroscopic methods are most effective for characterizing this compound?

Q. What safety protocols are critical during handling?

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and fume hoods are mandatory due to skin/eye irritation risks .

- Storage : Keep in airtight containers at <25°C, away from oxidizers .

- Disposal : Follow hazardous waste guidelines (e.g., neutralization with NaOH before disposal) .

Advanced Research Questions

Q. How can competing side reactions (e.g., ester hydrolysis) during synthesis be minimized?

Q. How do environmental factors (pH, light) influence the compound’s stability in biological assays?

Q. Table 2: Stability Under Varying Conditions

| Condition | Degradation Rate (%/day) |

|---|---|

| pH 7.4, 25°C | 2.1 |

| pH 9.0, 25°C | 45.3 |

| UV light, 25°C | 28.7 |

Q. What strategies resolve spectral overlaps in complex mixtures (e.g., reaction byproducts)?

Q. How to address discrepancies in reported physicochemical properties (e.g., logP, solubility)?

- Validation via orthogonal methods : Compare experimental logP (shake-flask) with computational predictions (e.g., XLogP3) .

- Standardized protocols : Adopt OECD guidelines for solubility testing to ensure reproducibility .

- Meta-analysis : Reconcile data from PubChem, NIST, and peer-reviewed studies to identify outliers .

Q. What mechanistic insights does this compound offer in medicinal chemistry?

- Prodrug potential : The chloro-methyl group acts as a lipophilic promotiety , enhancing cellular uptake of conjugated therapeutics .

- Enzyme inhibition : Modulates activity of esterases and proteases via covalent binding (IC₅₀ = 12–18 µM in vitro) .

Q. How can computational modeling predict its reactivity in novel applications?

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.